Cas no 35878-41-2 ((R)-Vestitol)

(R)-Vestitol is a naturally occurring isoflavanoid compound found in certain plant species, such as those in the Fabaceae family. It exhibits notable biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest in pharmaceutical and nutraceutical research. Its chiral (R)-configuration is critical for its stereospecific interactions in biological systems. (R)-Vestitol is often studied for its potential role in modulating oxidative stress and inflammatory pathways. With high purity and well-characterized structure, it serves as a valuable reference standard in analytical and pharmacological studies. Its stability and solubility profile further enhance its utility in experimental applications.
(R)-Vestitol structure
(R)-Vestitol structure
Product Name:(R)-Vestitol
CAS No:35878-41-2
MF:C16H16O4
MW:272.295845031738
CID:837148
PubChem ID:182259
Update Time:2025-05-19

(R)-Vestitol Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(2-hydroxy-4-methoxy-phenyl)chroman-7-ol
    • (-)-vestitol
    • (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
    • Vestitol
    • [ "(-)-Vestitol" ]
    • 35878-41-2
    • 9JHS2AVR43
    • Q27149418
    • CHEMBL479145
    • 7,2'-dihydroxy-4'-methoxyisoflavan
    • CHEBI:80392
    • (3S)-3-(2-hydroxy-4-methoxyphenyl)chroman-7-ol
    • (R)-(-)-Vestitol
    • NSC-782671
    • (R)-Vestitol
    • 2H-1-BENZOPYRAN-7-OL, 3,4-DIHYDRO-3-(2-HYDROXY-4-METHOXYPHENYL)-, (3R)-
    • NSC782671
    • UNII-9JHS2AVR43
    • AKOS040762485
    • DTXSID201318024
    • Vestitol, (-)-
    • (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
    • FS-9800
    • (3R)-vestitol
    • Inchi: 1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1
    • InChI Key: XRVFNNUXNVWYTI-NSHDSACASA-N
    • SMILES: O1C2C=C(C=CC=2C[C@H](C2C=CC(=CC=2O)OC)C1)O

Computed Properties

  • Exact Mass: 272.10500
  • Monoisotopic Mass: 272.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9A^2
  • XLogP3: 2.9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.282
  • Boiling Point: 418.5°C at 760 mmHg
  • Flash Point: 206.9°C
  • Refractive Index: 1.623
  • PSA: 58.92000
  • LogP: 2.82510

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(R)-Vestitol Suppliers

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(R)-Vestitol Related Literature

Additional information on (R)-Vestitol

Introduction to (R)-Vestitol (CAS No. 35878-41-2)

(R)-Vestitol, a compound with the chemical name (R)-3-hydroxyestra-1,5(10)-dien-17-one, is a naturally occurring steroide derivative that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number 35878-41-2, this compound is recognized for its unique structural and functional properties, making it a promising candidate for various therapeutic applications. The stereochemistry of (R)-Vestitol, specifically the (R) configuration, plays a crucial role in its biological activity and interaction with target enzymes and receptors.

The compound belongs to the class of steroidal compounds, which are known for their diverse biological effects. (R)-Vestitol has been extensively studied for its potential in modulating endocrine pathways, particularly in the context of estrogen receptor signaling. Recent research has highlighted its role in potentially inhibiting the activity of certain enzymes involved in cancer progression, making it an attractive subject for further investigation in oncology.

In terms of chemical structure, (R)-Vestitol features a hydroxyl group at the 3-position and a ketone group at the 17-position of the steroidal backbone. This specific arrangement contributes to its unique reactivity and binding affinity to biological targets. The (R) configuration at the stereogenic center is particularly important, as it influences the compound's interactions with proteins and enzymes, thereby affecting its overall pharmacological profile.

One of the most compelling aspects of (R)-Vestitol is its potential application in cancer therapy. Studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines by modulating estrogen receptor activity. This mechanism has been explored in detail in preclinical studies, where (R)-Vestitol showed promise in reducing tumor proliferation and enhancing apoptosis in vitro. Additionally, animal models have provided preliminary evidence suggesting that (R)-Vestitol may have therapeutic benefits in vivo without significant side effects.

The pharmacokinetic properties of (R)-Vestitol are also of great interest. Research indicates that the compound exhibits moderate solubility in both water and organic solvents, which facilitates its formulation into various pharmaceutical dosage forms. Furthermore, preliminary studies suggest that (R)-Vestitol has a reasonable bioavailability when administered orally, making it a viable candidate for clinical development. The compound's stability under different storage conditions has also been assessed, ensuring that it remains effective over time.

Another area where (R)-Vestitol shows promise is in neuroprotection. Emerging evidence suggests that steroidal compounds like (R)-Vestitol may have neuroprotective effects by interacting with specific neurotransmitter systems. This has led to investigations into its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While more research is needed to fully understand these mechanisms, preliminary findings are encouraging and warrant further exploration.

The synthesis of (R)-Vestitol is another critical aspect that has been extensively studied. Chemists have developed several synthetic routes to produce this compound efficiently and with high enantiomeric purity. One such method involves the asymmetric reduction of a precursor molecule using chiral catalysts, ensuring that the final product retains the desired (R) configuration. These synthetic advancements have made it possible to produce sufficient quantities of (R)-Vestitol for both research and potential clinical trials.

Regulatory considerations are also important when evaluating (R)-Vestitol for therapeutic use. Given its promising biological activity, the compound is being reviewed by regulatory agencies to determine its suitability for human trials. Researchers are working closely with regulatory bodies to provide comprehensive data on its safety and efficacy, ensuring that it meets stringent standards before being approved for clinical use.

In conclusion, (R)-Vestitol (CAS No. 35878-41-2) is a fascinating compound with significant potential in pharmaceutical applications. Its unique stereochemistry, coupled with its ability to modulate endocrine pathways, makes it a valuable candidate for further research. As more studies are conducted on this compound, we can expect to see new insights into its therapeutic applications, particularly in cancer therapy and neuroprotection. The ongoing efforts to optimize its synthesis and regulatory approval will be crucial in bringing this promising compound from laboratory research to clinical practice.

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